Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate
Overview
Description
Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate is a chemical compound with the molecular formula C10H9N3O2S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as altered gene expression, enzyme activity, or cellular signaling .
Result of Action
Similar compounds have been shown to have various biological activities, such as antifungal, antiviral, antidepressant, antitumor, anti-inflammatory, antitubercular, antimigrain, and anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate . These factors can include pH, temperature, presence of other compounds, and the specific biological environment within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate typically involves the reaction of 4-aminobenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The esterification of the carboxylic acid group with methanol yields the final product . The reaction conditions often include the use of catalysts and solvents such as hydrochloric acid and ethanol, with heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes also focus on minimizing waste and improving the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups attached to the thiadiazole ring .
Scientific Research Applications
Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar antimicrobial properties.
1,3,4-Thiadiazole-2-thiol: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 4-(5-amino-1,3,4-thiadiazol-2-YL)benzoate is unique due to its ester functional group, which can be easily modified to create a wide range of derivatives with different properties. This versatility makes it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWNJSLCIGAQEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589669 | |
Record name | Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51542-42-8 | |
Record name | Benzoic acid, 4-(5-amino-1,3,4-thiadiazol-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51542-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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